molecular formula C7H7N3 B3035548 5-Amino-6-methylnicotinonitrile CAS No. 3308-01-8

5-Amino-6-methylnicotinonitrile

Cat. No.: B3035548
CAS No.: 3308-01-8
M. Wt: 133.15 g/mol
InChI Key: MWTRDJRVPIKZGV-UHFFFAOYSA-N
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Description

5-Amino-6-methylnicotinonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is of interest due to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methylnicotinonitrile typically involves the reaction of 6-methyl-3-pyridinecarbonitrile with ammonia under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

5-Amino-6-methylnicotinonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Amino-6-methylnicotinonitrile include:

  • 5-Cyano-2-picoline
  • 6-Methyl-4-(trifluoromethyl)nicotinonitrile
  • 4,6-Dimethylnicotinonitrile
  • 5,6-Dimethylnicotinonitrile

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a methyl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Amino-6-methylnicotinonitrile (CAS Number: 3308-01-8) is an organic compound with notable biological properties that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C7H7N3
  • Molecular Weight : Approximately 133.15 g/mol

The compound features an amino group at the 5-position and a methyl group at the 6-position of the pyridine ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Research indicates that it may inhibit certain enzymes involved in inflammatory processes, leading to potential anti-inflammatory effects . Additionally, its structure allows it to interact with various biological macromolecules, influencing cellular pathways.

Antimicrobial Properties

Studies have demonstrated the antimicrobial activity of this compound against various pathogens. Notably:

  • In vitro Studies : The compound was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Results indicated significant inhibition against these strains, with a minimum inhibitory concentration (MIC) established for further evaluation .

Anti-inflammatory Effects

Research has suggested that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes linked to inflammation. This action could position the compound as a potential therapeutic agent in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectReference
AntimicrobialE. coli, P. aeruginosaSignificant growth inhibition
Anti-inflammatoryInflammatory enzymesInhibition observed

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was evaluated for its antibacterial efficacy using the agar well-diffusion method. The study found that:

  • The compound effectively suppressed Pseudomonas aeruginosa with an MIC comparable to standard antibiotics like Ciprofloxacin.
  • Moderate effects were also noted against Escherichia coli, indicating its broad-spectrum antimicrobial potential .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 6-methyl-3-pyridinecarbonitrile with ammonia under specific catalytic conditions. This multi-step synthesis allows for the introduction of functional groups that enhance its biological activity.

Future Directions in Research

Ongoing research is focused on:

  • Mechanistic Studies : Further elucidation of the pathways through which this compound exerts its biological effects.
  • Therapeutic Applications : Exploration of its potential as a pharmaceutical agent in treating infections and inflammatory conditions.
  • Chemical Modifications : Investigating derivatives of this compound to improve efficacy and reduce side effects.

Properties

IUPAC Name

5-amino-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTRDJRVPIKZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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